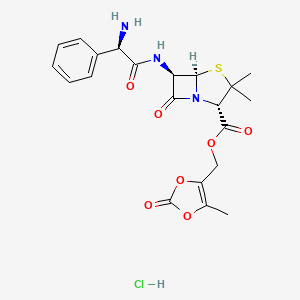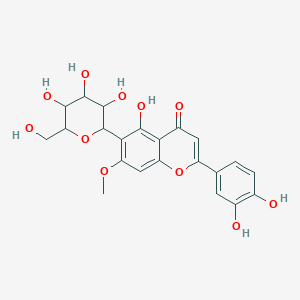
Swertiajaponin
Übersicht
Beschreibung
Swertiajaponin is a type of flavonoid, a group of naturally occurring antioxidants and metal chelators . It has been identified as a strong tyrosinase inhibitor among fifty flavonoids tested in cell-free experiments . It does not show cytotoxicity in B16F10, HaCat, and Hs27 cells and exhibits strong antioxidative activity .
Synthesis Analysis
Swertiajaponin has been found to inhibit αMSH- or UVB-induced melanin accumulation in B16F10 cells and suppress skin pigmentation in a human skin model . The underlying mechanisms of its synthesis have been analyzed using in silico and Lineweaver-Burk plot analyses .Molecular Structure Analysis
Swertiajaponin forms multiple hydrogen bonds and hydrophobic interactions with the binding pocket of tyrosinase . This interaction is believed to be the reason for its strong inhibitory effect on tyrosinase .Chemical Reactions Analysis
Swertiajaponin is known to inhibit tyrosinase activity by forming multiple hydrogen bonds and hydrophobic interactions with the binding pocket of tyrosinase . It also inhibits oxidative stress-mediated MAPK/MITF signaling, leading to a decrease in tyrosinase protein level .Wissenschaftliche Forschungsanwendungen
Skin Whitening and Anti-Pigmentation
Swertiajaponin has been found to have significant effects in the field of dermatology, particularly in skin whitening and anti-pigmentation .
Mechanism of Action: Swertiajaponin inhibits skin pigmentation through dual mechanisms to suppress tyrosinase, an enzyme that plays a crucial role in melanin synthesis . It directly binds to and inhibits tyrosinase activity by forming multiple hydrogen bonds and hydrophobic interactions with the binding pocket of tyrosinase . In addition, it inhibits oxidative stress-mediated MAPK/MITF signaling, leading to a decrease in tyrosinase protein level .
Applications in Cosmetics: Due to its ability to suppress melanin accumulation by inhibiting both the activity and protein expression levels of tyrosinase, Swertiajaponin could be a novel additive for whitening cosmetics .
Safety and Efficacy: Swertiajaponin did not show cytotoxicity in B16F10, HaCat, and Hs27 cells and exhibited strong antioxidative activity in experiments using the cell-free system and B16F10 cells . It markedly inhibited αMSH- or UVB-induced melanin accumulation in B16F10 cells and suppressed skin pigmentation in a human skin model .
Wirkmechanismus
Target of Action
Swertiajaponin primarily targets tyrosinase , an enzyme that catalyzes two rate-limiting steps in melanin synthesis . Tyrosinase plays a crucial role in the pigmentation process, making it a significant target for skin-whitening compounds .
Mode of Action
Swertiajaponin interacts with tyrosinase by forming multiple hydrogen bonds and hydrophobic interactions with the binding pocket of the enzyme . This interaction inhibits the activity of tyrosinase, thereby suppressing melanin synthesis .
Biochemical Pathways
Swertiajaponin affects the MAPK/MITF signaling pathway. It inhibits oxidative stress-mediated MAPK/MITF signaling, leading to a decrease in tyrosinase protein level . This dual mechanism of action - inhibiting both the activity and protein expression levels of tyrosinase - results in the suppression of melanin accumulation .
Result of Action
The molecular and cellular effects of Swertiajaponin’s action include the inhibition of melanin accumulation and the exhibition of strong antioxidative activity . It markedly inhibits αMSH- or UVB-induced melanin accumulation in B16F10 cells and suppresses skin pigmentation in a human skin model .
Action Environment
The environment can influence the action, efficacy, and stability of Swertiajaponin. For instance, UV radiation can induce melanin synthesis as a protective mechanism against the mutagenic effects of UV . Therefore, the effectiveness of Swertiajaponin in inhibiting melanin synthesis may be influenced by exposure to UV radiation.
Eigenschaften
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O11/c1-31-13-6-14-16(11(26)5-12(32-14)8-2-3-9(24)10(25)4-8)19(28)17(13)22-21(30)20(29)18(27)15(7-23)33-22/h2-6,15,18,20-25,27-30H,7H2,1H3/t15-,18-,20+,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVLXOYLQKCAME-DGHBBABESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)C4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90990062 | |
| Record name | 1,5-Anhydro-1-[2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-6-yl]hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90990062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Swertiajaponin | |
CAS RN |
6980-25-2 | |
| Record name | Swertiajaponin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6980-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leucanthoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006980252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Anhydro-1-[2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-6-yl]hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90990062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



}oxy)methyl]-2-oxopyrrolidin-3-yl}acetate](/img/no-structure.png)

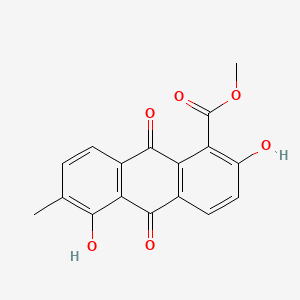



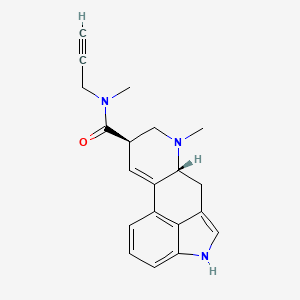

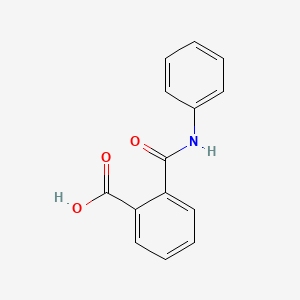
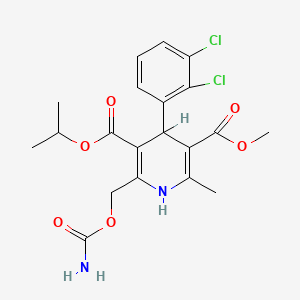

![(1S,2S,4R,8S)-1-Methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decan-4-ol](/img/structure/B1674718.png)

